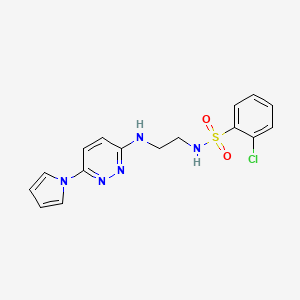
2-(3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide" is an intriguing molecule in the realm of organic chemistry. This compound is a member of the pyrazole family, distinguished by its unique structural attributes that contribute to its varied applications in scientific research. Its intricate composition includes a morpholine and pyrrolidine moiety, making it a valuable subject for detailed chemical analysis and investigation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide involves multiple steps, starting from the preparation of intermediate compounds:
Preparation of the Pyrazole Core: : The synthesis begins with the formation of the 3-methyl-1H-pyrazole scaffold, typically through a condensation reaction involving hydrazine and an appropriate β-diketone under reflux conditions.
Morpholine-4-carbonylation: : The next step involves the introduction of the morpholine-4-carbonyl group via an acylation reaction. Morpholine is reacted with acyl chlorides under controlled temperatures to achieve the desired substitution.
N-Alkylation: : Subsequently, the pyrazole is subjected to N-alkylation with a propyl derivative containing a protected pyrrolidinone group. The reaction is facilitated by strong bases like sodium hydride in aprotic solvents.
Deprotection and Final Coupling: : The final step involves deprotection of the pyrrolidinone group and coupling with acetic acid derivatives to yield the target compound.
Industrial Production Methods
Industrial production methods focus on scalable and cost-effective processes. Continuous flow synthesis may be employed to ensure consistent yields and purity. Optimizing reaction conditions such as temperature, pressure, and solvent systems are crucial in these methods. The use of automated reactors and inline monitoring tools ensures efficient large-scale production.
化学反応の分析
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the pyrazole and morpholine moieties.
Reduction: : Reduction reactions can occur at the carbonyl groups present in the structure.
Substitution: : Nucleophilic and electrophilic substitutions are common at the morpholine and pyrazole rings.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Catalysts: : Transition metal catalysts such as palladium and platinum.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols.
科学的研究の応用
This compound has a broad spectrum of applications:
Chemistry: : Used as a building block for more complex molecules in synthetic chemistry.
Biology: : Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: : Explored for its therapeutic potential, particularly in drug design and development.
Industry: : Utilized in the synthesis of advanced materials and as a precursor for specialty chemicals.
作用機序
The mechanism of action primarily revolves around its interaction with specific molecular targets:
Molecular Targets: : Enzymes and receptors with affinity for the morpholine and pyrazole groups.
Pathways Involved: : Inhibition or modulation of enzymatic activity, leading to downstream biological effects.
類似化合物との比較
Similar Compounds
2-(3-methyl-5-(piperidine-4-carbonyl)-1H-pyrazol-1-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide
2-(3-methyl-5-(thiomorpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide
Comparison
Compared to its analogs, 2-(3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide offers distinct advantages in terms of solubility, stability, and specific biological activity due to the presence of the morpholine moiety. The subtle differences in their chemical structure can lead to significant variations in their chemical properties and biological effects.
This article should cover all the bases for your compound of interest. Does this align with what you had in mind?
特性
IUPAC Name |
2-[3-methyl-5-(morpholine-4-carbonyl)pyrazol-1-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O4/c1-14-12-15(18(26)22-8-10-27-11-9-22)23(20-14)13-16(24)19-5-3-7-21-6-2-4-17(21)25/h12H,2-11,13H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCULDALLOFYHLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N2CCOCC2)CC(=O)NCCCN3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B2745957.png)
![3-[4-(2-Chloropyridine-3-amido)phenyl]propanoic acid](/img/structure/B2745958.png)
![4-bromo-1-{[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B2745960.png)
![4-(diethylsulfamoyl)-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2745962.png)
![5-(2,3-dihydro-1H-inden-5-yl)-1-[3-(trifluoromethyl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2745963.png)
![N-(3-methoxyphenyl)-2-{[4-(3-methoxyphenyl)-3H-1,5-benzodiazepin-2-yl]sulfanyl}acetamide](/img/structure/B2745964.png)
![3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-indazole](/img/structure/B2745968.png)
![N'-(4-ethylphenyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}ethanediamide](/img/structure/B2745969.png)
![[2-[(2,4-Dichlorophenyl)methylamino]-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B2745971.png)
![Methyl 2-[1-(methoxyamino)cyclobutyl]acetate](/img/structure/B2745974.png)

![N-butyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2745976.png)

![N-[(3-CHLOROADAMANTAN-1-YL)METHYL]THIOPHENE-2-CARBOXAMIDE](/img/structure/B2745980.png)
